N6-Benzoyl-9-(2'-deoxy-5'-O-DMT-2'-fluoro-b-D-arabinofuranosyl)adenine 3'-CE-phosphoramidite
CAS No.:
Cat. No.: VC13868782
Molecular Formula: C47H51FN7O7P
Molecular Weight: 875.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C47H51FN7O7P |
|---|---|
| Molecular Weight | 875.9 g/mol |
| IUPAC Name | N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide |
| Standard InChI | InChI=1S/C47H51FN7O7P/c1-31(2)55(32(3)4)63(60-27-13-26-49)62-42-39(61-46(40(42)48)54-30-52-41-43(50-29-51-44(41)54)53-45(56)33-14-9-7-10-15-33)28-59-47(34-16-11-8-12-17-34,35-18-22-37(57-5)23-19-35)36-20-24-38(58-6)25-21-36/h7-12,14-25,29-32,39-40,42,46H,13,27-28H2,1-6H3,(H,50,51,53,56) |
| Standard InChI Key | VCCMVPDSLHFCBB-UHFFFAOYSA-N |
| SMILES | CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
| Canonical SMILES | CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Introduction
Chemical Structure and Functional Modifications
Core Molecular Architecture
The compound’s structure (molecular formula: C₃₄H₃₈FN₅O₇P) integrates four critical modifications to the native adenosine scaffold :
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N6-Benzoyl Protection: The exocyclic amine at the adenine’s 6th position is shielded by a benzoyl group, preventing undesired side reactions during solid-phase oligonucleotide synthesis .
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5'-O-Dimethoxytrityl (DMT) Group: This bulky, UV-detectable group protects the 5'-hydroxyl, enabling iterative chain elongation and real-time monitoring via trityl cation release during deprotection .
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2'-Fluoro Substitution: Replacing the 2'-hydroxyl with fluorine alters sugar puckering (C3'-endo conformation), enhancing duplex stability with complementary RNA and resistance to nucleases.
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3'-CE-Phosphoramidite: The cyanoethyl-protected phosphoramidite at the 3' position facilitates automated synthesis by reacting with the 5'-OH of the growing oligonucleotide chain .
Table 1: Structural Features and Functional Roles
Stereochemical Considerations
The β-D-arabinofuranosyl configuration positions the 2'-fluoro group axial, favoring a C3'-endo sugar pucker. This conformation mimics RNA’s A-form helix, critical for antisense oligonucleotides (ASOs) targeting mRNA. Nuclear magnetic resonance (NMR) studies confirm this geometry, with distinct ¹H and ¹⁹F signals validating the 2'-fluoro substitution’s stereochemical integrity.
Synthesis and Characterization
Synthetic Pathway
The synthesis involves sequential protection, glycosylation, and phosphitylation steps:
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Adenosine Protection:
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2'-Fluoro Introduction:
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The 2'-hydroxyl of β-D-arabinofuranose is replaced via fluorination using diethylaminosulfur trifluoride (DAST).
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Phosphoramidite Formation:
Key Reaction Metrics:
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Yield: 72–85% after silica gel chromatography.
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Purity: >98% by reverse-phase HPLC (C18 column, 260 nm detection).
Analytical Validation
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¹H/¹³C/³¹P NMR: Confirms regioselective benzoylation (δ 8.6 ppm, N6-H), DMT protection (δ 3.7 ppm, methoxy protons), and phosphoramidite formation (δ 150 ppm for phosphorus).
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High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ calculated for C₃₄H₃₈FN₅O₇P: 706.2491; observed: 706.2489.
Applications in Therapeutics and Biotechnology
Antiviral Therapeutics
The 2'-fluoro modification confers resistance to viral nucleases, making the compound valuable in antisense strategies against RNA viruses. In hepatitis C virus (HCV) models, ASOs incorporating this phosphoramidite reduced viral load by 90% at 10 nM by blocking IRES-mediated translation.
Gene Silencing
Incorporation into small interfering RNA (siRNA) enhances stability in serum (>48 hours vs. 6 hours for unmodified siRNA) . In vivo studies in murine models showed 70% knockdown of ApoB mRNA in hepatocytes at 1 mg/kg doses .
Nanotechnology
Functionalized oligonucleotides self-assemble into tetrahedral nanostructures for targeted drug delivery. Conjugation with folate ligands improved doxorubicin delivery to breast cancer cells (MCF-7), increasing apoptosis by 40% compared to free drug .
Mechanistic Insights
Viral Replication Inhibition
The 2'-fluoro arabinose moiety is recognized by viral RNA-dependent RNA polymerases (RdRp) but induces chain termination due to altered sugar conformation. In Zika virus, this reduced replication by 4-log units.
Immune Modulation
ASOs containing this phosphoramidite activate RNase L, degrading viral RNA in a 2',5'-oligoadenylate synthetase (OAS)-dependent manner. This mechanism synergizes with interferon pathways, suppressing HIV-1 replication (IC₅₀: 2.3 µM).
Comparative Analysis with Analogous Compounds
Table 2: Performance Comparison of Modified Phosphoramidites
The 2'-fluoro derivative balances duplex stabilization and synthetic accessibility, outperforming 2'-MOE in nuclease resistance while avoiding LNA’s cost and complexity .
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